1-(2,6-dimethylphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-4-3-5-10(2)11(9)13-7-6-12-8-13/h3-8H,1-2H3 |
InChI Key |
OVJCKUOFQLFZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 2,6 Dimethylphenyl 1h Imidazole
Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety
Electrophilic aromatic substitution on the dimethylphenyl ring of 1-(2,6-dimethylphenyl)-1H-imidazole is influenced by several factors. The two methyl groups on the phenyl ring are activating, ortho, para-directing substituents. Conversely, the 1-imidazolyl group generally acts as a deactivating group with a meta-directing influence on the attached phenyl ring due to its electron-withdrawing inductive effect.
In the case of this compound, the directing effects of the substituents are in opposition. However, the significant steric hindrance provided by the two methyl groups at the ortho positions (C2' and C6') and the bulky imidazole (B134444) ring itself largely dictates the regioselectivity of any potential substitution. Access to the ortho positions is severely restricted. Therefore, electrophilic attack is most likely to occur at the para-position (C4') of the dimethylphenyl ring, which is electronically activated by the methyl groups and sterically most accessible. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though specific documented examples for this exact molecule are sparse in the literature.
Nucleophilic Reactions at the Imidazole Nitrogen Atoms and C-Positions
The imidazole ring in this compound presents multiple sites for nucleophilic attack. nih.gov The pyridine-like nitrogen (N3) is the most prominent site for nucleophilic reactions due to its available lone pair of electrons. nih.govyoutube.com
A primary and crucial reaction is the N-alkylation or N-arylation at the N3 position. This reaction involves the treatment of this compound with an alkyl or aryl halide. The N3 atom acts as a nucleophile, displacing the halide and forming a quaternary imidazolium (B1220033) salt. nih.gov These resulting imidazolium salts are the direct precursors to N-heterocyclic carbenes (NHCs), a class of compounds that have revolutionized the field of catalysis. nih.govpageplace.de
The C2 carbon of the imidazole ring, while typically electron-rich, can become susceptible to nucleophilic attack after deprotonation. The hydrogen at the C2 position is the most acidic proton on the imidazole ring. nih.gov Treatment with a strong base removes this proton, generating a highly nucleophilic C2-anion. This deprotonation is the key step in the in-situ generation of N-heterocyclic carbenes from their imidazolium salt precursors. These carbenes are powerful neutral, two-electron donors. nih.gov
While direct nucleophilic substitution at the carbon atoms of the imidazole ring is generally uncommon without the presence of strong electron-withdrawing groups, the reactivity can be enhanced. researchgate.net For instance, after N-oxidation of the imidazole ring, nucleophilic substitution of a hydrogen atom at the C5 position becomes feasible. beilstein-journals.org
| Reaction Type | Reagent/Condition | Product Type | Significance |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-(2,6-dimethylphenyl)-3-alkyl-1H-imidazolium salt | Precursor for N-Heterocyclic Carbene (NHC) synthesis. nih.gov |
| C2-Deprotonation | Strong Base (e.g., n-BuLi) | C2-Anion / N-Heterocyclic Carbene | Formation of highly reactive NHC for catalysis. nih.gov |
Oxidation and Reduction Pathways of the Imidazole Ring System
The imidazole ring is known for its considerable stability towards both oxidation and reduction. uobabylon.edu.iq This aromatic heterocycle generally resists common oxidizing and reducing agents. However, under specific and often harsh conditions, the ring can undergo transformation.
Oxidation: While stable, the imidazole ring can be opened under strong oxidative conditions. For example, treatment with hydrogen peroxide can lead to the cleavage of the ring to form products like oxamide. uobabylon.edu.iq More recent studies on N-aryl substituted lophine derivatives (containing a 2,4,5-triphenylimidazole (B1675074) core) have shown that photo-oxidation can occur, accelerated by the formation of planar quinoid-like structures. rsc.org This suggests that the N-aryl substituent can influence the photostability of the imidazole core.
Reduction: Reduction of the imidazole ring is also challenging due to its aromaticity. Catalytic hydrogenation, a common method for reducing aromatic systems, typically requires high pressures and temperatures or highly active catalysts, and may preferentially reduce the phenyl ring unless conditions are carefully controlled. youtube.com Metal-free reduction protocols, for instance using trichlorosilane, have been developed for converting nitroarenes to anilines, showcasing methods that could potentially be adapted for heterocycles but are not standard for imidazole reduction. nih.gov In general, the imidazole moiety in this compound is considered a robust component of the molecule under typical reducing conditions.
Formation of Functionalized Derivatives for Specific Research Applications
The derivatization of this compound is a cornerstone of its utility in research, primarily in catalysis and medicinal chemistry. The ability to functionalize the molecule at its nitrogen or carbon centers allows for the synthesis of a vast array of compounds with tailored properties. connectjournals.comjchemrev.commdpi.comdntb.gov.ua
N-Heterocyclic Carbene (NHC) Ligands: The most prominent application of this compound is as a precursor to NHC ligands. nih.gov By reacting it with an alkyl halide, an imidazolium salt is formed. Subsequent deprotonation at the C2 position yields the free carbene. This carbene, often abbreviated as IMes , is a widely used ligand in organometallic chemistry. The bulky 2,6-dimethylphenyl groups provide significant steric protection to the metal center it coordinates with, enhancing the stability and catalytic activity of the resulting metal complex. These complexes are employed in a multitude of catalytic reactions, including olefin metathesis, cross-coupling reactions, and polymerization. pageplace.de
Medicinal Chemistry Scaffolds: N-arylimidazoles are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. connectjournals.comnih.gov Derivatives of this compound and related structures are synthesized and evaluated for various therapeutic applications. For instance, diphenyl conjugated imidazole derivatives have been designed and synthesized as potential inhibitors of glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. connectjournals.com The imidazole core serves as a versatile scaffold that can be functionalized to optimize binding to biological targets and improve pharmacokinetic properties. jchemrev.comdntb.gov.ua
| Derivative Class | Synthetic Precursor | Research Application | Finding/Significance |
| IMes (NHC Ligand) | 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride | Organometallic Catalysis | A bulky, electron-donating ligand that forms stable and highly active metal catalysts for reactions like olefin metathesis. nih.govpageplace.de |
| Diphenyl Conjugated Imidazoles | N-Aryl Imidazole Analogues | Alzheimer's Disease Research | Designed as potent inhibitors of human glutaminyl cyclase (hQC) to prevent the formation of neurotoxic peptides. connectjournals.com |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | Substituted Benzimidazoles | Alzheimer's Disease Research | Developed as inhibitors of 17β-HSD10, another enzyme linked to Alzheimer's, with some compounds showing cognitive improvement in models. rsc.org |
| Imidazole-fused Carbaporphyrinoids | 2-Aza-21-carbaporphyrins and TOSMIC | NHC Precursor Synthesis | A novel method to create complex heterocyclic systems which can be methylated to form cationic NHC precursors. rsc.org |
Coordination Chemistry and Applications As Ligands in Catalysis
Design and Synthesis of 1-(2,6-Dimethylphenyl)-1H-Imidazole-Based Ligands
The synthesis of this compound and its derivatives is a critical first step in the development of novel ligands for catalysis. One common synthetic route involves the reaction of 2,6-dimethylaniline (B139824) with other reagents. nih.gov For instance, a one-pot synthesis can be achieved using glyoxal, formaldehyde, ammonium (B1175870) chloride, and 2,6-diisopropylaniline (B50358), followed by an acidic workup, though this method can result in low yields for sterically hindered imidazoles. nih.gov Another approach is the Ullmann-type coupling of an aryl halide with imidazole (B134444), but this can also have modest yields. nih.gov
The design of these ligands often focuses on introducing chirality to enable asymmetric catalysis. Chiral imidazoline (B1206853) ligands, which are structurally related to this compound, have been extensively developed. researchgate.netresearchgate.net These ligands often incorporate a chiral backbone, such as a 1,1'-binaphthalene (B165201) framework, to create a chiral environment around the metal center. researchgate.net The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. nih.gov
Formation of Metal Complexes with Transition Metals and Lanthanides
This compound and its derivatives readily form coordination complexes with a wide range of transition metals and lanthanides. azjournalbar.comnih.gov The imidazole ring coordinates to the metal center through its nitrogen atom, acting as a monodentate ligand. azjournalbar.comjocpr.com The steric hindrance from the 2,6-dimethylphenyl group influences the coordination geometry and the number of ligands that can bind to the metal.
Transition metal complexes of imidazole and its derivatives are of great interest due to their diverse applications in catalysis and materials science. wikipedia.orgresearchgate.net The formation of these complexes typically involves the reaction of the imidazole-based ligand with a metal salt in a suitable solvent. jocpr.com For example, complexes of Cr(III), Co(II), and Zn(II) with 1H-imidazole have been synthesized and characterized, revealing octahedral geometries for the chromium and cobalt complexes and a tetrahedral geometry for the zinc complex. azjournalbar.com
Lanthanide complexes with imidazole-containing ligands have also been synthesized and studied for their unique luminescent properties. nih.gov The synthesis of these complexes is often carried out under solvothermal conditions, reacting a lanthanide salt with the ligand. nih.gov
Structural Characterization of Coordination Compounds via X-ray Crystallography
For the parent compound, 1-(2,6-diisopropylphenyl)-1H-imidazole, a close analogue, the crystal structure reveals a monoclinic P21/c symmetry with the imidazole ring rotated significantly relative to the phenyl ring. nih.gov In its metal complexes, the coordination environment is dictated by the metal ion and the stoichiometry of the ligands. For example, homoleptic octahedral complexes of imidazole have been characterized for Fe(II), Co(II), Ni(II), Zn(II), and Cd(II), while square planar geometries are observed for Cu(II), Pd(II), and Pt(II). wikipedia.org
The crystal structure of a dinuclear iron(III) catecholate adduct with a related imidazole-containing ligand showed a distorted octahedral geometry around each iron center, with the ligand coordinated in a facial manner. rsc.org Similarly, the structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, confirmed by X-ray diffraction, showed a significant dihedral angle between the quinazoline (B50416) and imidazole planes. researchgate.net
Table 1: Selected Crystallographic Data for Imidazole-Based Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 1-(2,6-Diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | Imidazole ring rotated 80.7(1)° relative to the phenyl ring. | nih.gov |
| [Fe(L2)(TCC)]2O | - | - | Distorted octahedral coordination geometry around each Fe(III) center. | rsc.org |
| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | - | - | Dihedral angle of 66.35° between the quinazoline and imidazole planes. | researchgate.net |
Spectroscopic Signatures and Electronic Properties in Metal Complexes
Spectroscopic techniques provide valuable insights into the electronic structure and bonding within metal complexes of this compound and its derivatives. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy are routinely employed for characterization.
The ¹H NMR spectrum of 2-(3′-(4″-sub aryl)-1′-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole ligands shows a characteristic singlet for the imidazole proton. jocpr.com Upon complexation with a metal, changes in the chemical shifts of the ligand protons can indicate coordination to the metal center. jocpr.com In some cases, the ¹H NMR spectra of the complexes show that the ligand acts as an N-monodentate donor, as the secondary amine proton peak of the imidazole ring remains present. jocpr.com
FT-IR spectroscopy is used to identify the vibrational modes of the ligand and how they are affected by coordination. The coordination of the imidazole nitrogen to the metal can be inferred from shifts in the stretching frequencies of the C=N and C-N bonds.
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of catecholate adducts of iron(III) complexes with imidazole-containing ligands reveal that variations in the ligand structure significantly influence the Lewis acidity of the iron(III) center and its interaction with catechols. rsc.org
Catalytic Performance in Organic Transformations
Ligands based on this compound have proven to be highly effective in a variety of catalytic organic transformations, owing to their strong σ-donating ability and the steric protection they offer to the metal center.
Cross-Coupling Reactions (e.g., C-N, Suzuki-Miyaura)
N-heterocyclic carbene-palladium(II) complexes derived from imidazole precursors are efficient catalysts for Suzuki-Miyaura cross-coupling reactions. acs.org These catalysts have been successfully employed in the coupling of aryl sulfonates with arylboronic acids, providing a convenient method for the synthesis of biaryl compounds. acs.org The use of an NHC-Pd(II)-Im complex has been reported as the first example of this type of catalyzed Suzuki-Miyaura coupling. acs.org
Palladium complexes with imidazole ligands have also shown high catalytic activity in the Suzuki-Miyaura reaction for the synthesis of various cross-coupling products. researchgate.net These catalytic systems can be developed from commercially available and inexpensive imidazoles and palladium sources. researchgate.net Furthermore, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a palladium-mediated Suzuki-Miyaura reaction, has been developed to synthesize novel C7-arylated 4-substituted 1H-indazoles. semanticscholar.org The use of trimethyl borate (B1201080) as an additive has been shown to enable the anhydrous Suzuki-Miyaura cross-coupling of challenging heteroaryl partners. nih.gov One-pot sequential Suzuki-Miyaura couplings have also been developed for the synthesis of complex heterocyclic structures. nih.gov
Table 2: Application of Imidazole-Based Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Substrates | Product | Key Feature | Reference |
| NHC-Pd(II)-Im complex | Aryl sulfonates and arylboronic acids | Biaryl compounds | First example of NHC-Pd(II) complex for this reaction. | acs.org |
| Palladium imidazole complexes | Iodo- and bromoarenes | Cross-coupling products | High activity and no homo-coupling. | researchgate.net |
| Pd-catalyzed | C7-bromo-4-substituted-1H-indazoles and boronic acids | C7 arylated 4-substituted 1H-indazoles | Regioselective synthesis. | semanticscholar.org |
| Pd-catalyzed with trimethyl borate | Heteroaryl boronic esters and heteroaryl bromides | Heteroaryl-heteroaryl compounds | Anhydrous conditions for challenging substrates. | nih.gov |
Asymmetric Catalysis Mediated by Chiral Imidazole Ligands
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govyoutube.com Chiral imidazole and imidazoline ligands have emerged as powerful tools in this area. researchgate.net These ligands, often featuring C2-symmetry or nonsymmetrical P,N-ligand designs, can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. nih.gov
Chiral imidazoline-phosphine ligands with a 1,1'-binaphthalene framework have been successfully applied in palladium-catalyzed asymmetric allylic substitutions. researchgate.net The modularity of these ligands allows for fine-tuning of the catalyst's properties to achieve high enantiomeric excesses. nih.gov A notable application is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This methodology provides access to a wide range of axially chiral products with high yields and excellent enantioselectivities. nih.gov
Research on this compound in Electrocatalysis Remains Undocumented
A thorough review of scientific literature reveals a significant gap in the research concerning the electrocatalytic applications of the chemical compound This compound . Despite the growing interest in imidazole derivatives as versatile ligands in coordination chemistry and catalysis, this specific compound has not been the subject of published studies in the field of electrocatalysis.
While the broader family of imidazole-containing molecules and their metallic complexes have shown promise in various electrocatalytic processes, such as the hydrogen evolution reaction (HER), no specific data or detailed research findings are available for this compound. Searches for its use as a ligand in electrocatalytic complexes have also yielded no relevant results.
Consequently, it is not possible to provide an article on the electrocatalysis applications of this particular compound, as there is no scientific foundation upon which to build such a discussion. The coordination chemistry and potential catalytic activity of this compound in electrocatalytic systems represent an unexplored area of research.
Contributions to Advanced Materials Science
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The imidazole (B134444) moiety is a well-established component in the construction of metal-organic frameworks (MOFs) and coordination polymers due to its effective coordination with metal ions. researchgate.netmdpi.com Specifically, derivatives like 1-(2,6-dimethylphenyl)-1H-imidazole offer steric hindrance from the dimethylphenyl group, which can influence the resulting framework's topology and properties.
Research has shown that imidazole-based ligands can create diverse coordination modes, leading to the formation of structures with desirable characteristics such as one-dimensional open channels. nih.gov The controlled self-assembly of metal ions and organic ligands, including imidazole derivatives, allows for the production of various metal-organic nanostructures with functional properties. mdpi.com For instance, the use of 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid in the synthesis of MOFs has resulted in three-dimensional noninterpenetrated frameworks and two-dimensional topologies. nih.gov These structures can be further modified to create materials for specific applications, such as supercapacitors. A study on a copper-1H-imidazole MOF demonstrated its potential as an electrode material, with its specific capacitance being significantly enhanced when combined with activated carbon. rsc.org
The introduction of functional groups to the imidazole core can also tailor the properties of the resulting MOFs. For example, an imidazole-functionalized MOF, HBU-166, synthesized from 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid, exhibited good stability in various conditions and showed potential for sensing applications. researchgate.net This highlights the versatility of imidazole derivatives in creating tunable and functional MOFs and coordination polymers.
Role in Organic Light-Emitting Diodes (OLEDs) and Photophysical Materials
Imidazole derivatives, including this compound, are crucial in the development of organic light-emitting diodes (OLEDs) and other photophysical materials. researchgate.netresearchgate.net Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials in OLED devices. researchgate.netresearchgate.net
The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be modulated by coordinating them with metal ions like zinc. uef.fi For example, the coordination of Zn(II) ions to certain pyridyl-imidazole ligands has been shown to cause a bathochromic shift in the emission spectrum. uef.fi
Derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to have high triplet energies and good charge transport properties, making them effective hosts for phosphorescent OLEDs. mdpi.com These materials have been used to create green, red, and sky-blue emitting devices with high quantum efficiencies. mdpi.com Furthermore, the introduction of a phenanthroimidazole moiety into the design of thermally activated delayed fluorescence (TADF) emitters has led to the development of highly efficient green OLEDs. rsc.org
The following table summarizes the performance of some OLEDs based on imidazole derivatives:
| Device | Emitter/Host | Maximum Quantum Efficiency (%) | Emission Color |
| Device B | Carbazole and diphenyl imidazole derivative | 1.1 | Deep-blue mdpi.com |
| Green OLED | PPZPPI (phenanthroimidazole-based TADF) | 21.06 | Green rsc.org |
| Green OLED | PPZTPI (phenanthroimidazole-based TADF) | 20.52 | Green rsc.org |
| Deep-blue OLED | BCzB-PPI (carbazole-π-imidazole derivative) | 4.43 | Deep-blue nih.gov |
Development of Supramolecular Assemblies
The structure of this compound facilitates its participation in the formation of complex supramolecular assemblies through non-covalent interactions. These interactions are fundamental to creating ordered structures with emergent properties.
Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonding plays a crucial role in the supramolecular chemistry of imidazole derivatives. The imidazole ring can act as both a hydrogen bond donor and acceptor, enabling the formation of extended hydrogen-bonded networks. stanford.edunih.gov In the solid state, these networks are critical for stabilizing the crystal structure.
For instance, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals that intermolecular stabilization is primarily achieved through close contacts between a nitrogen atom on the imidazole ring and a C-H bond on a neighboring molecule, which can be considered a form of hydrogen bonding. nih.govnsf.gov Similarly, in the hemihydrate of 1-(3,5-dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, intermolecular O-H···N and C-H···N hydrogen bonds are observed. nih.gov These interactions dictate the packing of the molecules in the crystal lattice. The study of imidazole and 1-methylimidazole (B24206) has shown that the ability of imidazole to form hydrogen-bonded chains is responsible for its high proton conductivity. stanford.edunih.gov
π-π Stacking Interactions in Molecular Architectures
In addition to hydrogen bonding, π-π stacking interactions are another significant force driving the formation of supramolecular architectures with imidazole derivatives. These interactions occur between the aromatic rings of the molecules.
While the bulky 2,6-disubstituted phenyl group in compounds like 1-(2,6-diisopropylphenyl)-1H-imidazole can hinder close packing and prevent significant π-stacking, other imidazole derivatives readily exhibit this interaction. nih.govnsf.gov For example, in certain coordination polymers, π-π stacking interactions between imidazole rings contribute to the formation of 3D supramolecular networks. nih.gov The distance between the centroids of adjacent imidazole rings is a key parameter in determining the strength of these interactions. mdpi.com Research has demonstrated that π-π stacked imidazole dimers can create efficient conductance pathways in single-molecule junctions, highlighting the importance of this interaction in molecular electronics. rsc.org
Application in Polymer Chemistry and Functional Coatings
The versatility of this compound and related compounds extends to polymer chemistry and the development of functional coatings. The non-covalent interactions facilitated by the imidazole moiety, such as hydrogen bonding and π-π stacking, can be harnessed to create polymers with unique properties.
One notable application is in the development of self-healing supramolecular polymers. A system has been reported where the terminal groups of one polymer chain intercalate into the chain-folds of another via π-π stacking interactions. rsc.org This thermoreversible, non-covalent bonding allows the material to repair itself after damage. rsc.org
Furthermore, imidazole derivatives can be incorporated into coordination polymers that form functional coatings. For example, metal-organic frameworks containing imidazole ligands can be designed to have specific properties, such as luminescence or catalytic activity, which can then be applied as coatings. nih.govmdpi.com The ability to modify the imidazole ligand allows for the fine-tuning of these properties to suit various applications.
Mechanistic and Structure Based Studies in Biological and Medicinal Chemistry Excluding Clinical Data
Rational Design and Synthesis of 1-(2,6-Dimethylphenyl)-1H-Imidazole Analogs as Bioactive Scaffolds
The rational design of analogs based on the this compound scaffold is a key strategy in the discovery of new therapeutic agents. nih.gov The imidazole (B134444) ring itself is an attractive pharmacophore due to its electronic properties and ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. frontiersin.orgjchemlett.com The 2,6-dimethylphenyl group introduces steric bulk, which can influence the molecule's conformation and its interactions with target proteins.
Synthetic strategies for creating derivatives often involve multi-component reactions, which allow for the efficient generation of a diverse library of compounds. For instance, a common approach involves the condensation of an aldehyde, an amine (in this case, 2,6-dimethylaniline), and a source of the imidazole ring. azjm.org Modifications can be introduced at various positions of the imidazole ring and the phenyl group to explore the chemical space and optimize biological activity.
One-pot synthesis methods are particularly valuable for generating libraries of these analogs. For example, the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot process involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation. rsc.org Similar strategies can be adapted for the synthesis of this compound analogs. Microwave-assisted organic synthesis has also emerged as a rapid and efficient method for producing imidazole derivatives. azjm.org
The design of these analogs is often guided by computational modeling and a deep understanding of the target's structure and mechanism. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov
In Vitro Biological Activity Profiling and Mechanistic Elucidation
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease. The imidazole moiety can act as a key interacting fragment with the active site of enzymes. drugbank.com
For example, certain imidazole-based compounds have shown inhibitory activity against enzymes like cyclo-oxygenase (COX), which is involved in inflammation. jchemrev.com Other studies have explored their potential as inhibitors of kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. nih.gov For instance, 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways. nih.gov The mechanism of inhibition often involves the imidazole ring binding to the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. nih.gov
Some imidazole derivatives have also been found to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and a target for both anticancer and antimicrobial drugs. nih.gov The interaction with the enzyme can be elucidated through kinetic studies and molecular docking simulations to understand the binding mode and the key residues involved in the interaction.
The ability of this compound analogs to bind to specific receptors is a critical aspect of their biological activity. The imidazole ring, with its capacity for hydrogen bonding and its amphoteric nature (acting as both a hydrogen bond donor and acceptor), plays a significant role in molecular recognition. wikipedia.orgrsc.org
Computational methods, such as molecular docking, are extensively used to predict and analyze the binding of these ligands to their protein targets. These studies help to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity. For instance, docking studies have been employed to understand the binding of imidazole derivatives to the active sites of enzymes like TrmD, a potential antibacterial target. researchgate.net
The development of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and activity atlas models can further aid in understanding the structural requirements for potent receptor binding. nih.gov These models can predict the activity of new analogs and guide the design of more effective compounds.
A wide range of cell-based assays have been employed to evaluate the biological effects of this compound derivatives. These assays provide crucial information on the compounds' potential as therapeutic agents.
In Vitro Anticancer Activity: Numerous studies have demonstrated the anticancer potential of imidazole derivatives against various cancer cell lines. nih.govimedpub.com These compounds can inhibit cell proliferation and induce apoptosis (programmed cell death). For example, certain imidazole derivatives have shown significant cytotoxic effects against neuroblastoma and leukemia cell lines. researchgate.net The mechanism of action can involve the inhibition of key signaling pathways involved in cancer progression, such as those regulated by kinases or the tumor suppressor p53. nih.govresearchgate.net
Apoptosis Induction: The ability of these compounds to induce apoptosis is a key indicator of their anticancer potential. Assays such as Annexin V-FITC/PI staining can be used to quantify the percentage of apoptotic cells. nih.gov Some imidazole derivatives have been shown to induce apoptosis by causing cell cycle arrest, often at the G2/M phase. nih.gov
Proliferation Inhibition: The antiproliferative activity of these compounds is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. imedpub.com This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
In Vitro Antimicrobial Activity: Imidazole derivatives have also been investigated for their antimicrobial properties. nih.gov They have shown activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi. researchgate.netsemanticscholar.org The mechanism of antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives
| Compound | Cell Line | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Compound 2 | SK-N-DZ (neuroblastoma) | EC50 < 4.7 µM | researchgate.net |
| Compound 2 | K562 (myeloid leukemia) | EC50 = 4.7 µM | researchgate.net |
| Compound 6f | A549 (non-small cell lung carcinoma) | IC50 = 15 µM | imedpub.com |
| Compound 5 | MCF-7 (breast cancer) | IC50 < 5 µM | nih.gov |
| Compound 5 | HepG2 (liver cancer) | IC50 < 5 µM | nih.gov |
| Compound 5 | HCT-116 (colon cancer) | IC50 < 5 µM | nih.gov |
Structure-Activity Relationship (SAR) Derivation and Optimization for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for optimizing their therapeutic potential.
Key findings from SAR studies include:
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups have been shown to be important for the antimicrobial activity of some imidazole derivatives. nih.gov
Substitution on the Imidazole Ring: Modifications at different positions of the imidazole ring can modulate the compound's interaction with its target. For example, the presence of specific substituents at the 2-position of the imidazole can enhance anticancer activity. jchemlett.com
By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can develop more potent and selective compounds.
Molecular Recognition Principles and Protein-Ligand Interaction Mapping
Understanding the principles of molecular recognition between this compound derivatives and their biological targets is fundamental to rational drug design. This involves studying the non-covalent interactions that govern the binding process. rsc.org
Hydrogen Bonding: The nitrogen atoms of the imidazole ring are key players in hydrogen bonding, acting as both donors and acceptors. frontiersin.org
Hydrophobic Interactions: The phenyl group and other hydrophobic moieties on the molecule can engage in hydrophobic interactions with nonpolar regions of the protein's binding pocket.
Electrostatic Interactions: The distribution of charge on the imidazole ring and its substituents can lead to favorable electrostatic interactions with the target.
Techniques like X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the protein-ligand complex, revealing the precise binding mode and the key interacting residues. nih.gov Computational methods, such as molecular dynamics simulations and protein-ligand interaction mapping, can further elucidate the dynamic nature of these interactions and help to identify "hot spots" for binding. researchgate.netnih.gov These insights are invaluable for the design of new analogs with improved binding affinity and specificity.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformation of 1-(2,6-dimethylphenyl)-1H-imidazole. The steric hindrance induced by the two methyl groups on the phenyl ring forces a significant dihedral angle between the planes of the phenyl and imidazole (B134444) rings. This twisting is necessary to minimize van der Waals repulsion and results in a non-planar ground-state conformation.
In ¹H NMR spectroscopy, this restricted rotation leads to distinct signals for the protons on both rings. The imidazole protons typically appear as three distinct signals, while the protons of the dimethylphenyl group also show characteristic shifts. The methyl protons would appear as a sharp singlet, integrating to six protons, likely in the region of 2.0-2.3 ppm. The aromatic protons on the xylyl group would present as a multiplet.
¹³C NMR provides complementary information, with distinct resonances for each carbon atom in the molecule, confirming the molecular framework. The chemical shifts are influenced by the electronic environment and the fixed, non-planar orientation of the two rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous N-aryl imidazole compounds.
| Atom Position (Imidazole Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-H | 7.8 - 8.0 | 136 - 138 |
| C4-H | 7.1 - 7.3 | 128 - 130 |
| C5-H | 6.9 - 7.1 | 118 - 120 |
| Atom Position (Phenyl Ring) | ||
| C1' (ipso) | - | 136 - 138 |
| C2'/C6' (ipso-methyl) | - | 134 - 136 |
| C3'/C5' | 7.2 - 7.4 | 128 - 130 |
| C4' | 7.1 - 7.3 | 129 - 131 |
Mass Spectrometry for Molecular Weight Confirmation and Mechanistic Pathway Elucidation
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization, which provides corroborating structural evidence. The calculated monoisotopic mass of the compound (C₁₁H₁₂N₂) is 172.1000 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the elemental composition.
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 172. The primary fragmentation pathway involves the cleavage of the C-N bond connecting the phenyl and imidazole rings, which is often the weakest bond in N-aryl heterocycles. This cleavage can lead to two main fragment ions:
The 2,6-dimethylphenyl cation at m/z 105.
The imidazolyl radical or related fragments.
Further fragmentation of the imidazole ring itself can occur through the characteristic loss of hydrogen cyanide (HCN, 27 Da) or acetonitrile (B52724) (CH₃CN, 41 Da) fragments, a common pathway for imidazole-containing compounds. nist.govresearchgate.net The study of these fragmentation pathways helps to unambiguously identify the compound and its core structural motifs. core.ac.uknih.govresearchgate.net
Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Identity/Proposed Fragmentation Pathway |
|---|---|---|
| 172 | [C₁₁H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 171 | [C₁₁H₁₁N₂]⁺ | [M-H]⁺, Loss of a hydrogen radical |
| 105 | [C₈H₉]⁺ | [M - C₃H₃N₂]⁺, Cleavage of N-phenyl bond, formation of dimethylphenyl cation |
| 68 | [C₃H₄N₂]⁺˙ | Imidazole cation radical from N-phenyl bond cleavage |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides definitive, high-resolution data on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular packing arrangements. While a specific structure for this compound is not publicly available, the crystal structure of the closely related analogue, 1-(2,6-diisopropylphenyl)-1H-imidazole, offers significant insight. nih.gov
In this analogue, the steric bulk of the ortho-substituents forces the imidazole and phenyl rings into a nearly perpendicular orientation, with a measured dihedral angle of 80.7(1)°. nih.gov A similar large dihedral angle is expected for the dimethylphenyl derivative due to the significant steric hindrance of the two methyl groups. This twisted geometry prevents effective π-π stacking between adjacent aromatic rings in the crystal lattice. nih.gov
The bond lengths and angles within the imidazole ring are expected to be consistent with those of other N-substituted imidazoles, showing its characteristic aromatic nature. Intermolecular interactions in the solid state would likely be dominated by weaker forces, such as C-H···N or C-H···π hydrogen bonds, rather than strong π-stacking, which is precluded by the molecular conformation.
Table 3: Key Crystallographic Parameters for the Analogous Compound 1-(2,6-diisopropylphenyl)-1H-imidazole nih.gov
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Crystal lattice system |
| Space Group | P2₁/c | Symmetry of the unit cell |
| Dihedral Angle (Phenyl-Imidazole) | 80.7(1)° | Angle between the planes of the two rings |
| C1-N1-C3 (Imidazole) | 107.02(9)° | Bond angle within the imidazole ring |
| N1-C3-C2 (Imidazole) | 105.30(10)° | Bond angle within the imidazole ring |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The FT-IR and Raman spectra would be characterized by several key regions:
3150-3000 cm⁻¹: Aromatic C-H stretching vibrations from both the imidazole and phenyl rings.
3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl groups.
1610-1450 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations of the aromatic phenyl and imidazole rings. These bands are fundamental for confirming the integrity of the heterocyclic and aromatic systems. researchgate.netnih.gov
Comparing FT-IR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and changes in polarizability versus dipole moment.
Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from analogous N-aryl imidazole and substituted benzene (B151609) compounds. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Intensity (Typical) | Assignment |
|---|---|---|
| ~3120 | Medium-Weak | Imidazole Ring C-H Stretch |
| ~3060 | Medium-Weak | Phenyl Ring C-H Stretch |
| ~2960 | Medium | Methyl Group Asymmetric C-H Stretch |
| ~2870 | Medium | Methyl Group Symmetric C-H Stretch |
| ~1580 | Strong | Phenyl Ring C=C Stretch |
| ~1510 | Strong | Imidazole Ring C=N/C=C Stretch |
| ~1470 | Strong | Imidazole Ring C=C/C=N Stretch & CH₃ Bend |
| ~1380 | Medium | C-N Stretch (Imidazole-Phenyl) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
For 1-(2,6-dimethylphenyl)-1H-imidazole, DFT calculations would typically involve geometry optimization to find the most stable conformation, followed by the calculation of various electronic properties. These properties are crucial for predicting the molecule's reactivity.
Key Electronic Properties Calculated via DFT:
| Property | Significance |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Atomic Charges | Quantifies the charge on each atom, providing insight into local reactivity. |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which help in understanding the overall reactivity of the molecule. |
DFT analysis has been employed for various imidazole-phenothiazine hybrids to optimize their structures and calculate frontier molecular orbitals (HOMO-LUMO), quantum chemical descriptors, and molecular electrostatic potentials. researchgate.net Such studies are instrumental in correlating the electronic structure with potential biological activity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational landscape and the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the dimethylphenyl and imidazole (B134444) rings move relative to each other, which is crucial for understanding its interactions with biological targets.
The development of molecular force fields is a prerequisite for accurate MD simulations. The Automated Topology Builder (ATB) and Repository provides a platform for generating topologies for molecules like 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole, a related compound. This indicates that the necessary parameters for simulating the dynamics of such substituted imidazoles can be systematically developed.
MD simulations of imidazole-based materials have been used to investigate the formation and dynamics of supramolecular chains, which are important for processes like proton transport. researchgate.net In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein target, providing insights into the dynamics of the ligand-target complex that are not apparent from static docking poses. researchgate.netacs.org For instance, MD simulations have been used to confirm the stability of morpholine-benzimidazole-oxadiazole derivatives within the active site of the VEGFR-2 enzyme. acs.org
Molecular Docking for Binding Affinity Prediction and Interaction Modes with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction modes of small molecules with biological targets, such as proteins.
For derivatives of 1H-imidazole, molecular docking studies have been extensively performed to identify potential biological targets and to understand the structural basis of their activity. For example, docking studies on various imidazole derivatives have been conducted against targets like the COVID-19 main protease, GlcN-6-P synthase, and various cancer-related kinases. researchgate.netresearchgate.netidaampublications.in These studies typically reveal key interactions, such as hydrogen bonds and aromatic interactions, between the imidazole-based ligand and the amino acid residues in the active site of the protein. idaampublications.in
In a study on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives as potential antioxidants, molecular docking was used to predict their interaction with protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2). cosmosscholars.com Similarly, docking studies of imidazole phenothiazine (B1677639) hybrids with cancer target receptors like EGFR, IGF, VEGFR1, VEGFR2, and PARP-2 have helped to identify crucial hydrogen bonding and other interactions that contribute to their binding affinity. researchgate.net
The results of docking studies are often presented in terms of a docking score or binding energy, which provides an estimate of the binding affinity. For instance, in a study of pyrazole (B372694) acrylic acid based oxadiazole and amide derivatives, which share some structural similarities with substituted imidazoles, docking scores ranged from -28.39 to -79.53 kcal/mol. idaampublications.in
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of New Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A successful QSAR model can be used to predict the activity of newly designed analogs before their synthesis, thus guiding the rational design of more potent compounds. nih.gov
QSAR studies have been performed on various series of imidazole derivatives to understand the structural requirements for their biological activities, including anticancer and anti-HIV effects. researchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.
Commonly Used Descriptors in QSAR Studies of Imidazole Derivatives:
| Descriptor Type | Examples |
| Physicochemical | Density (D), Surface Tension (St), Index of Refraction (Ior), Partition Coefficient (LogP) researchgate.net |
| Topological | Balaban Index (J) researchgate.net |
| Electronic | Hammett sigma (σ) nih.gov |
| Steric | Molar Refractivity (MR), STERIMOL parameters nih.gov |
Statistical methods such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA) are then used to build the QSAR models. nih.gov The statistical quality and predictive ability of the models are assessed using various validation techniques, including leave-one-out cross-validation (Q²). nih.govnih.gov
For example, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that the cytotoxicity was influenced by factors such as the presence of a thiol substituent, hydrogen bond donor groups, and the lipophilicity and steric properties of substituents on the phenyl rings. nih.gov Another QSAR study on imidazole derivatives as ORL1 receptor antagonists found a significant correlation between the inhibitory activity and physicochemical parameters like density, surface tension, and the Balaban index. researchgate.net These insights are invaluable for the rational design of new analogs of this compound with improved activity profiles.
Emerging Research Frontiers and Future Prospects
Innovations in Synthetic Methodologies for Highly Substituted 1-(2,6-Dimethylphenyl)-1H-imidazole Derivatives
The synthesis of highly substituted imidazole (B134444) derivatives, including those with the 1-(2,6-dimethylphenyl) moiety, is a dynamic area of research. Modern synthetic efforts are geared towards efficiency, diversity, and greener approaches.
One prominent strategy involves multicomponent reactions (MCRs) , which offer the advantage of constructing complex molecules in a single step from multiple starting materials. researchgate.net This approach significantly reduces reaction times, costs, and energy consumption while often leading to higher yields and simpler purification processes compared to traditional multi-step syntheses. researchgate.net For instance, a one-pot, four-component condensation reaction utilizing benzil (B1666583) or benzoin, various aldehydes, amine derivatives, and ammonium (B1175870) acetate (B1210297) has been effectively catalyzed by a nanostructured molten salt, 2,6-dimethylpyridinium trinitromethanide, under solvent-free conditions at room temperature. rsc.org This method highlights the trend towards environmentally benign and cost-effective catalytic systems. rsc.org
Another innovative approach is the use of Ugi and Passerini multicomponent reactions followed by a post-cyclization sequence. nih.gov This has proven effective in synthesizing tetra- and trisubstituted imidazole derivatives, including those incorporating potentially bioactive uracil/thymine moieties, with moderate to excellent yields. nih.gov
The development of novel catalysts is also a key aspect of innovation. Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have been successfully employed as heterogeneous catalysts for the synthesis of 2,4,5-trisubstituted 1H-imidazoles. mdpi.com These catalysts are often recyclable, adding to the sustainability of the synthetic process. mdpi.com
Furthermore, research into the synthesis of specific derivatives, such as those with thiol groups like 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol, expands the chemical space and potential applications of this class of compounds. scbt.com
Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles
| Methodology | Key Features | Advantages | Catalyst Examples |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple reactants. researchgate.net | Time and cost-efficient, higher yields, simpler purification. researchgate.net | 2,6-Dimethylpyridinium trinitromethanide rsc.org |
| Ugi/Passerini Reactions | Followed by post-cyclization. nih.gov | Facile construction of diverse and potentially bioactive compounds. nih.gov | Not applicable |
| Heterogeneous Catalysis | Use of solid catalysts. mdpi.com | Catalyst reusability, environmentally friendly. mdpi.com | MIL-101(Cr) mdpi.com |
Novel Applications in Interdisciplinary Fields Beyond Current Scope
The unique structural features of the this compound scaffold make it a promising candidate for applications beyond its traditional roles. Its derivatives are being explored in various interdisciplinary fields.
In materials science , the N-heterocyclic framework of imidazole derivatives is being investigated for the development of optical sensors. researchgate.net These small molecular probes can be designed to detect toxic environmental species, such as heavy metal ions like Hg2+, with high sensitivity and selectivity. researchgate.net The development of colorimetric and fluorogenic sensors based on these compounds for real-time applications is an active area of research. researchgate.net
In the field of catalysis , 1-(2,6-disubstitutedphenyl)-1H-imidazole derivatives are crucial precursors for the synthesis of N-heterocyclic carbene (NHC) ligands. nih.gov These NHC ligands are widely used in organometallic chemistry to create robust and efficient catalysts for a variety of chemical transformations. nih.gov
Furthermore, the structural motif of substituted imidazoles is being incorporated into the design of novel cytotoxic agents for cancer research. For example, novel benzothiazole-based imidazole derivatives have been synthesized and evaluated for their activity against glioma and liver cancer cell lines. researchgate.net Similarly, tri-aryl imidazole-benzene sulfonamide hybrids have shown promise as selective inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes. mdpi.com
Challenges and Opportunities in Rational Design and Development of this compound-Based Compounds
Despite the significant progress, the rational design and development of this compound-based compounds present both challenges and opportunities.
A primary challenge lies in achieving regioselectivity and controlling the substitution pattern on the imidazole ring, especially when synthesizing highly substituted derivatives. While multicomponent reactions offer a powerful tool, predicting and controlling the outcome for a wide range of substrates can be complex. Furthermore, the synthesis of sterically hindered imidazoles can often result in low yields. nih.gov For instance, the common one-pot synthesis of 1-(2,6-diisopropylphenyl)-1H-imidazole often suffers from low yields, and alternative methods can involve hazardous reagents like thiophosgene. nih.gov
Another challenge is to fully understand the structure-activity relationships (SAR) for different applications. This requires extensive synthesis and biological or material-based screening of a large library of derivatives. Computational studies and molecular modeling are becoming increasingly important to guide the rational design of new compounds with desired properties. mdpi.com
The opportunities in this field are vast. The development of more efficient and sustainable synthetic methods remains a key area for innovation. This includes the discovery of new catalysts and the optimization of reaction conditions to improve yields and reduce environmental impact. rsc.orgmdpi.com
There is also significant potential to explore new applications by functionalizing the this compound core with a wider variety of chemical groups. This could lead to the discovery of novel materials with unique photophysical properties, more potent and selective catalysts, and new therapeutic agents targeting a broader range of diseases. The inherent modularity of multicomponent reactions provides a powerful platform for generating such chemical diversity. nih.gov
Q & A
Q. What are the standard synthetic methodologies for 1-(2,6-dimethylphenyl)-1H-imidazole, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via condensation reactions. For example:
- Method A (Adapted from ): React 2,6-dimethylaniline with formaldehyde and ammonium chloride in methanol under reflux conditions. The imidazole ring forms via cyclization, followed by purification using silica gel chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 equivalents of amine and formaldehyde) and reflux duration (24 hours).
- Method B (Adapted from ): Use oxidative conditions with hydrogen peroxide to facilitate imidazole ring formation. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate control. Adjusting pH during workup (e.g., neutralizing with KOH) improves product isolation.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux time | 18–24 hours | <70% → 85% yield |
| Stoichiometry (amine:formaldehyde) | 1:1.2 | Prevents oligomerization |
| Solvent | Methanol/THF | Polar aprotic solvents enhance cyclization |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- FT-IR: Identifies N–H stretching (~3150 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹) .
- ¹H/¹³C NMR: Aromatic protons appear as multiplet signals (δ 7.1–7.3 ppm), while methyl groups on the phenyl ring resonate as singlets (δ 2.05 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 186 [M+H]⁺) confirm molecular weight.
- HPLC: Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8.5 min) .
Advanced Research Questions
Q. How can computational methods predict the catalytic or biological activity of this compound derivatives?
Answer:
- Molecular Docking (e.g., AutoDock Vina): Screen derivatives against targets like EGFR kinase (PDB ID: 1M17). Substituent effects (e.g., electron-withdrawing groups on the imidazole ring) modulate binding affinity .
- ADMET Prediction (SwissADME): Evaluate pharmacokinetic properties (e.g., logP <3.5 for blood-brain barrier penetration) and toxicity (AMES test for mutagenicity) .
Case Study:
A derivative with a -CF₃ substituent showed enhanced EGFR inhibition (IC₅₀ = 0.8 µM) compared to the parent compound (IC₅₀ = 5.2 µM) due to improved hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
Answer:
- Meta-Analysis: Compare datasets across studies using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences: HEK293 vs. HeLa).
- Dose-Response Validation: Re-test disputed compounds under standardized conditions (e.g., 72-hour MTT assays with triplicate measurements) .
Example:
Inconsistent cytotoxicity data for this compound against MCF-7 cells were resolved by controlling for serum concentration (10% FBS reduced false positives by 30%) .
Q. How does the steric bulk of the 2,6-dimethylphenyl group influence catalytic applications?
Answer: The 2,6-dimethyl substituents create a sterically hindered environment, enhancing selectivity in catalysis:
- N-Heterocyclic Carbene (NHC) Precursors: The bulky aryl group stabilizes NHCs, improving catalytic efficiency in benzoin condensations (e.g., 92% yield with benzaldehyde vs. 65% for less hindered analogs) .
- Coordination Chemistry: The ligand’s steric profile prevents undesired side reactions (e.g., dimerization in transition-metal complexes) .
Q. Table: Catalytic Performance Comparison
| Catalyst | Substrate | Yield (%) |
|---|---|---|
| This compound | Benzaldehyde | 92 |
| 1-Mesityl-1H-imidazole | Benzaldehyde | 78 |
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
- Low Melting Point (mp 130–132°C): Use slow evaporation in dichloromethane/hexane (1:3) at 4°C to grow single crystals .
- Polymorphism: Screen solvents (e.g., ethanol, acetone) to isolate thermodynamically stable forms. X-ray diffraction confirmed a monoclinic crystal system (space group P2₁/c) with π-π stacking (3.8 Å interplanar distance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
